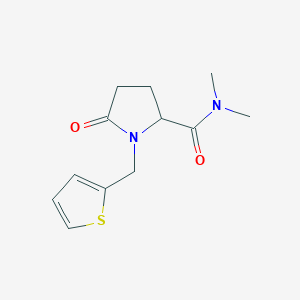

N,N-dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide

Description

N,N-Dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide is a pyrrolidine-derived compound featuring a 5-oxo-pyrrolidine core substituted with a 2-thienylmethyl group at the 1-position and an N,N-dimethyl carboxamide at the 2-position. Its molecular formula is C₁₂H₁₆N₂O₂S, with a molecular weight of 252.34 g/mol.

Properties

IUPAC Name |

N,N-dimethyl-5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-13(2)12(16)10-5-6-11(15)14(10)8-9-4-3-7-17-9/h3-4,7,10H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRBUWQOEVGGAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCC(=O)N1CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821125 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced via a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the pyrrolidine ring.

Dimethylation of the Amide: The final step involves the dimethylation of the amide group, which can be achieved using dimethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thienylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienylmethyl derivatives.

Scientific Research Applications

N,N-dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs with pyrrolidine cores and diverse substituents, enabling structural and functional comparisons. Key differences in substituents, molecular weight, and electronic properties are analyzed below.

N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide ()

- Molecular Formula : C₁₀H₁₇N₃O₂S

- Molecular Weight : 243.33 g/mol

- Substituents: 1-position: Propyl group (aliphatic chain). 2-position: Aminothioxomethyl group (thiourea derivative).

- Key Differences vs. The aminothioxomethyl group introduces a reactive thiourea moiety, which may enhance metal-binding capacity but reduce metabolic stability compared to the target’s dimethyl carboxamide .

(2S,4R)-4-Benzyl-N-(4-(4-fluorophenoxy)phenyl)-1-(2-thiomorpholinoacetyl)pyrrolidine-2-carboxamide ()

- Molecular Formula : C₂₉H₂₇FN₂O₃S

- Molecular Weight : 502.61 g/mol

- Substituents: 1-position: Thiomorpholinoacetyl (sulfur-containing heterocycle). 4-position: Benzyl group (aromatic, lipophilic). N-substituent: 4-(4-fluorophenoxy)phenyl (fluorinated aromatic).

- Key Differences vs. The thiomorpholinoacetyl substituent introduces a complex sulfur-rich side chain, which may confer unique pharmacokinetic properties absent in the target compound .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Implications |

|---|---|---|---|---|

| Target Compound | C₁₂H₁₆N₂O₂S | 252.34 | 2-Thienylmethyl, N,N-dimethyl carboxamide | Aromatic interactions, metabolic stability |

| N-(Aminothioxomethyl)-5-oxo-1-propyl... | C₁₀H₁₇N₃O₂S | 243.33 | Propyl, aminothioxomethyl | Thiourea reactivity, metal binding |

| (2S,4R)-4-Benzyl-N-(4-(4-fluorophenoxy)... | C₂₉H₂₇FN₂O₃S | 502.61 | Benzyl, fluorophenoxy, thiomorpholinoacetyl | High lipophilicity, CNS activity potential |

Research Findings and Implications

Substituent-Driven Pharmacological Effects

- Thienylmethyl vs. Propyl/Benzyl : The thienylmethyl group’s aromaticity may improve target binding in enzymes or receptors reliant on π-stacking (e.g., kinase inhibitors), whereas aliphatic propyl or bulky benzyl groups favor hydrophobic pockets .

- Carboxamide vs. Thiourea/Thiomorpholinoacetyl: The dimethyl carboxamide in the target compound likely enhances metabolic stability over the thiourea group in ’s compound, which is prone to oxidation or hydrolysis.

Metabolic and Electronic Considerations

- Sulfur Content : Both the target compound and ’s analog contain sulfur, but its placement (thiophene vs. thiomorpholine) affects electronic distribution and susceptibility to metabolic enzymes like cytochrome P450.

- Fluorine in : The fluorophenoxy group may reduce metabolic clearance via electron-withdrawing effects, a feature absent in the target compound .

Biological Activity

N,N-Dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide, a member of the 5-oxopyrrolidine class of compounds, has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores its biological activity based on various studies, highlighting its mechanisms, efficacy, and structure-activity relationships.

- Chemical Name : this compound

- CAS Number : 477768-22-2

- Molecular Formula : C12H16N2O2S

- Molar Mass : 244.34 g/mol

- Density : 1.19 g/cm³ (predicted)

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. The compound was evaluated against various cancer cell lines, including A549 human lung adenocarcinoma cells.

The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The structure-dependence of activity suggests that modifications in the substituents can enhance efficacy while minimizing toxicity to normal cells.

Case Study Findings

A study involving the treatment of A549 cells with this compound revealed:

- Cytotoxicity : The compound exhibited a dose-dependent reduction in cell viability.

- Comparison with Cisplatin : At a concentration of 100 µM, the compound demonstrated comparable efficacy to cisplatin, a standard chemotherapeutic agent, while showing reduced toxicity to non-cancerous HSAEC-1 KT cells .

| Compound | IC50 (µM) | Effect on A549 Cells | Toxicity on HSAEC Cells |

|---|---|---|---|

| N,N-Dimethyl-5-Oxo | 75 | Significant reduction | Minimal |

| Cisplatin | 60 | Significant reduction | Moderate |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains.

Efficacy Against Pathogens

The compound was tested against several resistant bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Multidrug-resistant Klebsiella pneumoniae

Results indicated that the compound exhibited potent antimicrobial activity, significantly inhibiting the growth of these pathogens at lower concentrations compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of N,N-dimethyl-5-oxo derivatives can be influenced by structural modifications:

- Substituent Variations : The presence of different substituents on the pyrrolidine ring affects both anticancer and antimicrobial activities.

- Functional Groups : Compounds with amino groups showed enhanced anticancer properties compared to those with acetylamino groups.

Table: Structure-Activity Relationship Insights

| Structural Feature | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| Free amino group | High | Moderate |

| Acetylamino group | Low | Low |

| Thienyl substituent | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.